molecular formula C8H8ClIO B1409153 (4-Chloro-5-iodo-2-methylphenyl)methanol CAS No. 1807510-09-3

(4-Chloro-5-iodo-2-methylphenyl)methanol

Cat. No. B1409153
M. Wt: 282.5 g/mol
InChI Key: NACGSSGQAQPJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Chloro-5-iodo-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8ClIO . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H8ClIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 . This indicates that the compound has a benzene ring with chlorine, iodine, and a methyl group attached at different positions, and a methanol group attached to the benzene ring .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 282.51 . The compound should be stored at temperatures between 0-5 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which has structural similarities to (4-Chloro-5-iodo-2-methylphenyl)methanol, has been synthesized and analyzed using various spectroscopic methods and X-ray diffraction crystallography. This research provides insights into the molecular conformation and intermolecular interactions of related compounds (Dong & Huo, 2009).

Applications in Chromatography

  • A chromatographic method was developed for the determination of substances used as disinfectant agents, including 4-chloro-3-methylphenol, a compound structurally similar to (4-Chloro-5-iodo-2-methylphenyl)methanol. This indicates the potential utility of similar compounds in analytical chemistry and environmental monitoring (Baranowska & Wojciechowska, 2012).

Synthesis of Agrochemicals and Medicinal Compounds

  • Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, which bear resemblance to (4-Chloro-5-iodo-2-methylphenyl)methanol, demonstrates their utility in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Catalytic Reactions

  • The use of methanol in reactions involving methylation of compounds like (4-Chloro-5-iodo-2-methylphenyl)methanol is significant. Methanol acts as a hydrogen source and C1 synthon, crucial in chemical synthesis and energy technologies. This highlights the importance of methanol and related compounds in various catalytic and synthesis processes (Sarki et al., 2021).

Implications in Material Science

  • Compounds structurally related to (4-Chloro-5-iodo-2-methylphenyl)methanol have been used in material science, especially in the synthesis of monomers for thermotropic liquid crystals and engineering plastics. The reaction involving supercritical methanol and selective methylation demonstrates their potential in creating valuable materials (Yoshiteru et al., 2004).

Biological and Biophysical Studies

  • Methanol, often used in conjunction with compounds similar to (4-Chloro-5-iodo-2-methylphenyl)methanol, significantly impacts lipid dynamics in biological membranes. This is crucial in understanding cell membrane stability and protein-lipid interactions, indicating the relevance of such compounds in biophysical research (Nguyen et al., 2019).

Bioengineering and Biotechnology

  • Methanol has been utilized in bioengineering to convert it into metabolites and specialty chemicals in organisms like Escherichia coli. This showcases the potential of (4-Chloro-5-iodo-2-methylphenyl)methanol and related compounds in the biological conversion of methanol to valuable chemicals (Whitaker et al., 2017).

properties

IUPAC Name

(4-chloro-5-iodo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACGSSGQAQPJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CO)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-5-iodo-2-methylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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